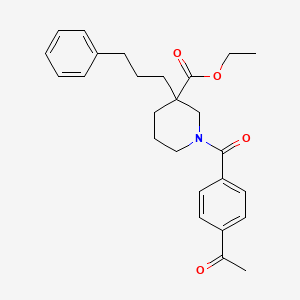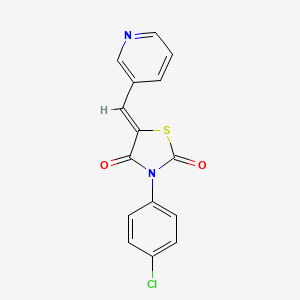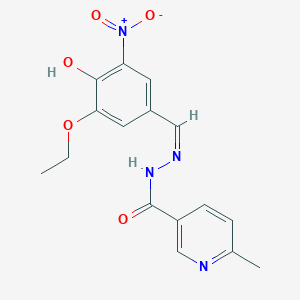![molecular formula C21H23N5 B6026143 (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6026143.png)
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the bicyclic azabicyclo[2.2.1]heptane core under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane
- (1S,4S)-2-[2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane
Uniqueness
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of both pyrazole and pyrazine rings. This combination of features allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-2-17(13-18(3-1)21-14-22-7-8-23-21)20-6-9-26(24-20)11-10-25-15-16-4-5-19(25)12-16/h1-3,6-9,13-14,16,19H,4-5,10-12,15H2/t16-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGNKLGTZBRGY-LPHOPBHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCN3C=CC(=N3)C4=CC(=CC=C4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]1CN2CCN3C=CC(=N3)C4=CC(=CC=C4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B6026070.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)


![3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B6026116.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6026132.png)

![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![N-(4-acetylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6026153.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one](/img/structure/B6026164.png)
